molecular formula C12H24ClNO2 B1400653 Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride CAS No. 402825-02-9

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

Cat. No.: B1400653
CAS No.: 402825-02-9
M. Wt: 249.78 g/mol
InChI Key: GPPVARHUGJVMMH-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and ethyl 2-bromo-4-oxobutanoate.

    Formation of the Intermediate: The reaction between cyclohexylamine and ethyl 2-bromo-4-oxobutanoate under basic conditions leads to the formation of an intermediate compound.

    Reduction and Hydrolysis: The intermediate is then subjected to reduction and hydrolysis to yield the desired product, Ethyl (2R)-2-Amino-4-cyclohexylbutanoate.

    Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride can be compared with similar compounds such as:

    Ethyl (2R)-2-Amino-4-phenylbutanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethyl (2R)-2-Amino-4-methylbutanoate hydrochloride: Similar structure but with a methyl group instead of a cyclohexyl group.

    Ethyl (2R)-2-Amino-4-ethylbutanoate hydrochloride: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

The presence of the cyclohexyl group in this compound imparts unique hydrophobic properties, which can enhance its interaction with certain biological targets compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVARHUGJVMMH-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 6
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.